molecular formula C18H21N3O3 B2858089 N-ethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872848-86-7

N-ethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide

Cat. No. B2858089
CAS RN: 872848-86-7
M. Wt: 327.384
InChI Key: WJHPRVNZDSCYFB-UHFFFAOYSA-N
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Description

N-ethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide, commonly known as eticlopride, is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective dopamine D2 receptor antagonist that has been extensively studied for its scientific research applications.

Scientific Research Applications

Antiallergic Agents

Research into N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which are structurally related to the compound , has identified promising antiallergic properties. A study highlighted the synthesis and evaluation of these compounds, revealing one particular derivative that significantly outperformed the antiallergic drug astemizole in inhibiting histamine release and interleukin production, indicating its potential as a novel antiallergic agent (Cecilia Menciu et al., 1999).

Opioid Kappa Agonists

In the search for new opioid kappa agonists, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized and evaluated. These compounds demonstrated potent analgesic effects in animal models, contributing to the understanding of structural requirements for opioid receptor affinity and offering insights into new pain management solutions (J. J. Barlow et al., 1991).

Antiepileptic Activity

The discovery of levetiracetam (S)-alpha-ethyl-2-oxopyrrolidine acetamide as an effective antiepileptic drug has spurred further research into similar compounds. Investigations into the structure-activity relationship led to the identification of derivatives with enhanced potency in seizure control, underscoring the therapeutic potential of this chemical class in treating epilepsy and related disorders (B. Kenda et al., 2004).

Chemical Synthesis and Structural Studies

Efforts in chemical synthesis have yielded diverse derivatives of pyrrolidinones and related structures, facilitating the exploration of their biological activities and potential therapeutic applications. These synthetic endeavors have also contributed to the development of methodologies for the construction of complex molecules, offering tools for further pharmaceutical research and development (Prativa B. S. Dawadi & J. Lugtenburg, 2011).

properties

IUPAC Name

N-ethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-2-19-18(24)17(23)14-11-21(15-8-4-3-7-13(14)15)12-16(22)20-9-5-6-10-20/h3-4,7-8,11H,2,5-6,9-10,12H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHPRVNZDSCYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide

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